![molecular formula C12H26O2Si B14203874 tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane CAS No. 850440-36-7](/img/structure/B14203874.png)
tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, an ethoxybutenyl group, and a dimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane can be synthesized through a multi-step process involving the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate ethoxybutenyl precursor. The reaction typically requires the presence of a base such as imidazole and is carried out in a solvent like methylene chloride . The reaction conditions must be carefully controlled to ensure high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the ethoxybutenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce modified ethoxybutenyl compounds.
Applications De Recherche Scientifique
tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane exerts its effects involves interactions with various molecular targets. The tert-butyl and dimethylsilane groups provide steric hindrance, influencing the reactivity and stability of the compound. The ethoxybutenyl group can participate in various chemical reactions, facilitating the formation of new bonds and structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane: This compound features a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
tert-Butyl[(1-isopropyl-2-methylprop-1-en-1-yl)oxy]dimethylsilane: The presence of an isopropyl group alters the steric and electronic properties compared to the ethoxybutenyl derivative.
Uniqueness
tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The ethoxybutenyl group offers versatility in chemical transformations, while the tert-butyl and dimethylsilane groups contribute to the compound’s stability and steric properties.
Propriétés
Numéro CAS |
850440-36-7 |
|---|---|
Formule moléculaire |
C12H26O2Si |
Poids moléculaire |
230.42 g/mol |
Nom IUPAC |
tert-butyl-(1-ethoxybut-1-enoxy)-dimethylsilane |
InChI |
InChI=1S/C12H26O2Si/c1-8-10-11(13-9-2)14-15(6,7)12(3,4)5/h10H,8-9H2,1-7H3 |
Clé InChI |
KTCLFIMUGDXROX-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(OCC)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)
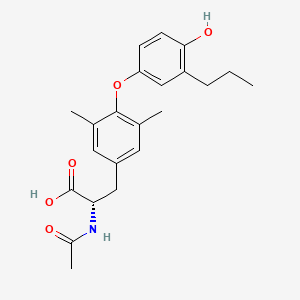
![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
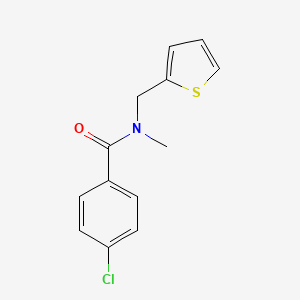
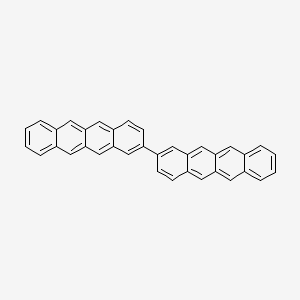
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
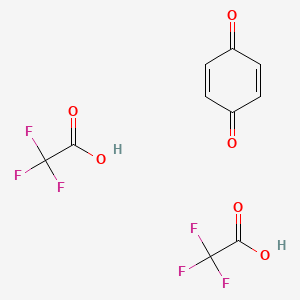
![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)
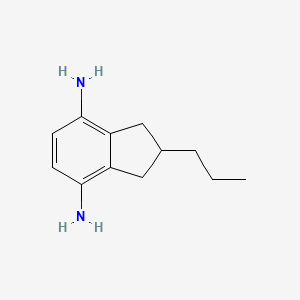
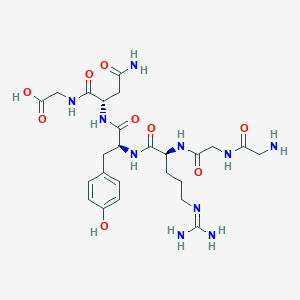
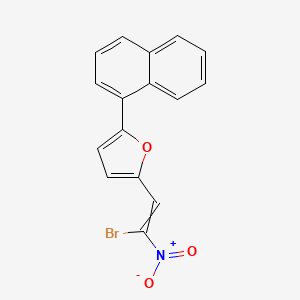
![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)
